molecular formula C6H7Cl2N3O2 B14060187 (5-Chloro-2-nitrophenyl)hydrazine hydrochloride

(5-Chloro-2-nitrophenyl)hydrazine hydrochloride

Cat. No.: B14060187
M. Wt: 224.04 g/mol
InChI Key: HAJPGTZWWKXJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClN3O2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Chloro-2-nitrophenyl)hydrazine hydrochloride can be synthesized from 2-nitroaniline through a series of chemical reactions. The general synthetic route involves the nitration of 2-chloroaniline to form 5-chloro-2-nitroaniline, followed by the reduction of the nitro group to form the corresponding hydrazine derivative. The final step involves the formation of the hydrochloride salt by reacting the hydrazine derivative with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Azo Compounds: Formed by the oxidation of the hydrazine group.

    Substituted Phenylhydrazines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

(5-Chloro-2-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-nitrophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenylhydrazine hydrochloride
  • 4-Nitrophenylhydrazine hydrochloride
  • 3-Chloro-2-nitrophenylhydrazine hydrochloride

Uniqueness

(5-Chloro-2-nitrophenyl)hydrazine hydrochloride is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C6H7Cl2N3O2

Molecular Weight

224.04 g/mol

IUPAC Name

(5-chloro-2-nitrophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-6(10(11)12)5(3-4)9-8;/h1-3,9H,8H2;1H

InChI Key

HAJPGTZWWKXJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.